molecular formula C6H11N3 B8815133 1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine

1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine

Cat. No. B8815133
M. Wt: 125.17 g/mol
InChI Key: SJAACDLJWHJJFO-UHFFFAOYSA-N
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Patent
US09029533B2

Procedure details

To a two-necked round-bottomed flask equipped with a reflux condenser and a pressure-equalizing addition funnel, was added 2-imidazolecarboxaldehyde (6 g, 62.5 mmol) in MeOH (60 mL). To this suspension (ambient temperature) was added a solution of dimethylamine (40% aqueous, 60 mL) at a fast dropping rate (20 min). After the addition was complete, solid sodium borohydride (7 g, 186.8 mmol,) was CAUTIOUSLY added portionwise over 45 min. Foaming occurred after each portion, and the internal temperature was allowed to maintain ˜50° C. without external cooling. The reaction mixture was then heated to 65° C. for 3 h and allowed to cool to ambient temperature for overnight. The reaction contents were concentrated in vacuo and the resultant residue was taken up in EtOAc (2×30 mL) washed with brine and with CHCl3 (4×100 mL). The EtOAc extract was discarded. The CHCl3 extract was dried over (NaSO4), filtered, and concentrated in vacuo to give 3.7 g of the desired product as a waxy solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.[CH3:8][NH:9][CH3:10].[BH4-].[Na+]>CO>[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][N:9]([CH3:10])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a two-necked round-bottomed flask equipped with a reflux condenser and a pressure-equalizing addition funnel
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 65° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction contents
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
WASH
Type
WASH
Details
washed with brine and with CHCl3 (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over (NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.